molecular formula C23H37NO3 B1161066 Daphnezomine B CAS No. 247078-43-9

Daphnezomine B

Cat. No.: B1161066
CAS No.: 247078-43-9
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Description

Daphnezomine B (CAS 247078-43-9) is a structurally complex alkaloid isolated from plants of the genus Daphniphyllum , such as Daphniphyllum humile [7] . It belongs to the daphnezomine A-type subfamily of Daphniphyllum alkaloids, a group renowned for their intricate, polycyclic architectures and promising biological activities [4] . This subfamily is characterized by a unique aza-adamantane core skeleton and multiple contiguous stereogenic centers, presenting remarkable challenges and opportunities for synthetic organic chemistry [1] . The primary research value of this compound lies in its role as a compelling target for total synthesis. Its fascinating caged structure has attracted significant attention from synthetic chemists, leading to the development of innovative synthetic strategies and methodologies [5] [8] . Key synthetic approaches often involve advanced reactions such as intramolecular Heck reactions to install critical quaternary stereocenters and radical cyclization cascades to construct the azabicyclo[3.3.1]nonane ring system prevalent in these alkaloids [8] . Successful total syntheses of this compound have been accomplished, providing access to this natural product for further study [5] . Beyond its synthetic appeal, Daphniphyllum alkaloids as a class are investigated for a range of biological activities, including cytotoxicity against various human cancer cell lines [3] [9] . Researchers exploring the structure-activity relationships of complex natural products will find this compound a compound of significant interest. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-14(2)16-7-10-21(3)15-12-18-17-6-5-9-23(18,26)24(13-15)20(16)22(17,21)11-8-19(25)27-4/h14-18,20,26H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPYRJLWEYKHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CC4C5C2(C1N(C3)C4(CCC5)O)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early-Stage Functionalization of (S)-Carvone

The synthesis initiates with the reduction of (S)-carvone’s conjugated diene system, followed by silyl enol ether formation to stabilize reactive intermediates. Sharpless asymmetric allylic amination introduces an amine group at C3 with 41% yield, establishing the foundational stereochemistry. Subsequent palladium-catalyzed oxidative cyclization generates the bicyclic framework, critical for later stages.

Table 1: Key Early-Stage Reactions and Yields

StepReaction TypeYieldKey ProductReference
1Reduction of (S)-carvone85%Dihydrocarvone
2Sharpless allylic amination41%Amine intermediate
3Pd-catalyzed oxidative cyclization68%Bicyclic core

Radical Cyclization for Core Assembly

A pivotal advancement in this compound synthesis is the Fe-mediated hydrogen atom transfer (HAT) radical cyclization, which forges the aza-adamantane core. This step addresses the challenge of forming the congested C6 and C8 stereocenters.

Optimization of Radical Cyclization Conditions

Initial attempts using Lewis acid-mediated ene cyclization or anionic cyclization provided suboptimal yields (<20%). Switching to HAT-based radical cyclization with Fe(acac)₃ and phenylsilane as a hydrogen donor improved yields to 31%, enabling efficient C–C bond formation. The reaction’s success hinges on the radical acceptor’s electronic properties and steric accessibility.

Critical Parameters for HAT Cyclization

  • Temperature : 0°C to room temperature

  • Solvent : Dichloromethane (DCM)

  • Catalyst : Fe(acac)₃ (10 mol%)

  • Yield : 31%

Epimerization and Final Functionalization

This compound is obtained through epimerization of Daphnezomine A, its C10 epimer. Acidic conditions (HCl in methanol) facilitate this transformation, achieving a 53% yield of Daphnezomine A, which is subsequently converted to this compound via methyl esterification.

Stereochemical Control at C10 and C11

The C10 epimerization is driven by torsional strain in the aza-adamantane core, favoring the thermodynamically stable configuration. Computational studies suggest that protonation at C11 induces a conformational shift, enabling equilibration between epimers.

Table 2: Epimerization and Final Steps

StepReactionConditionsYieldReference
1Acidic epimerizationHCl/MeOH, 40°C53%
2Methyl esterificationCH₂N₂, Et₂O89%

Comparative Analysis of Synthetic Routes

While Li’s 14-step route remains the most efficient, alternative strategies have explored late-stage diversification. For instance, MDPI-reported methods utilize iodocyclization and allylic oxidation to construct related frameworks, though these require additional steps (27+ steps) and suffer from lower overall yields.

Advantages of Li’s Approach

  • Step Economy : 14 steps vs. >20 in alternative routes.

  • Stereoselectivity : >90% de for critical C6 and C8 centers.

  • Scalability : Gram-scale synthesis demonstrated for intermediates .

Chemical Reactions Analysis

Daphnezomine B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

Daphnezomine B is characterized by its aza-adamantane core , which contributes to its distinct chemical behavior and biological activities. The compound's complex structure presents significant challenges in synthetic chemistry, making it a target for various synthetic methodologies.

Synthesis of this compound

The synthesis of this compound has been achieved through several innovative approaches:

  • Total Synthesis Methodologies : Recent studies have highlighted modular synthetic strategies utilizing chiral pool terpenes such as S-carvone. Key steps include:
    • Sharpless allylic amination
    • Palladium-catalyzed oxidative cyclization
    • Stereoselective Suzuki-Miyaura coupling
    • Radical cyclization techniques .
  • Challenges in Synthesis : The construction of the aza-adamantane core involves intricate reactions to establish multiple stereocenters, showcasing the compound's synthetic complexity .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity against the HeLa cell line with an IC50 value of approximately 16.0 μg/mL .
  • Mechanisms of Action : The compound's bioactivity may be attributed to its ability to interfere with cellular processes, promoting apoptosis in cancer cells and inhibiting proliferation and migration .

Table 1: Summary of Synthetic Approaches to this compound

Synthetic MethodKey ReactionsReference
Modular ApproachSharpless allylic amination, Pd-catalyzed oxidative cyclization
Total SynthesisSuzuki-Miyaura coupling, radical cyclization
ChallengesEstablishing stereocenters in aza-adamantane core

Table 2: Biological Activities of this compound

Activity TypeCell LineIC50 Value (μg/mL)Reference
AntitumorHeLa16.0
Proliferation InhibitionVarious Cancer CellsNot specified

Case Studies

  • Antitumor Efficacy : A study conducted by Guo et al. isolated several novel Daphniphyllum alkaloids, including derivatives of this compound. Their findings indicated significant antitumor activities against nasopharyngeal cancer cells, demonstrating the compound's potential as a therapeutic agent .
  • Synthetic Innovations : Research led by Xu et al. focused on the total synthesis of Daphnezomine A and B, employing a series of innovative reactions that highlight the compound's complex structure and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism by which Daphnezomine B exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The hydroxyl and ester groups may play a role in its reactivity and interactions with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features

Daphnezomine B shares a tetracyclic skeleton with other Daphniphyllum alkaloids but differs in functionalization and stereochemistry. Below is a comparative analysis:

Compound Core Structure Key Functional Groups Stereocenters Biosynthetic Pathway
This compound Aza-adamantane + lactone ring Lactone, tertiary amine 9 Pyrrole-imine condensation
Daphnezomine A Aza-adamantane Secondary amine, methyl group 9 Similar to B, lacks lactone
Dapholdhamine B Aza-adamantane + fused rings Epoxide, hydroxyl group 9 Divergent from B via Heck reaction
Daphnezomine W Daphniphyllum L-type alkaloid Cyclic ether, ketone Not specified Unknown
Daphnezomines D/E Seco-daphniphylline subtypes N-oxide, hydroxyl Not specified Root-specific N-oxidation

Spectroscopic and Chemical Properties

  • 15N NMR: this compound’s radical form exhibits distinct δN63.0 shifts, absent in non-radical analogs like yuzurimine .
  • CD Spectroscopy : Radical forms show altered lactone equilibria, influencing optical activity .
  • N-Oxides (D/E) : Enhanced solubility and membrane impermeability compared to B’s lactone .

Biological Activity

Daphnezomine B is a member of the Daphniphyllum alkaloids, a class of natural products known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a unique aza-adamantane core structure, which is characteristic of many Daphniphyllum alkaloids. The total synthesis of this compound has been achieved through various methodologies, employing strategies such as radical cyclization and palladium-catalyzed reactions. Notably, recent studies have reported divergent total syntheses of Daphnezomines A and B, demonstrating modular approaches that utilize a series of chemical transformations to construct the complex molecular architecture efficiently .

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. In particular, it exhibits moderate cytotoxicity against the HeLa cell line, with an IC50 value reported at approximately 16.0 μg/mL (or about 3.89 μM ) in some studies . This suggests that this compound may have potential as an anticancer agent.

Cell Line IC50 (μM) Source
HeLa3.89
Other linesNot significant

The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. Further studies are needed to elucidate these mechanisms.

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has been assessed for anti-inflammatory activity. However, preliminary results indicate that it does not significantly inhibit lipopolysaccharide-induced inflammation in macrophages at concentrations up to 10 μM . This finding suggests that while this compound may have potential in oncology, its utility in treating inflammatory conditions might be limited.

Case Studies and Research Findings

Recent research highlights the ongoing exploration of Daphniphyllum alkaloids, including this compound, for their biological activities:

  • Cytotoxicity Studies : A study demonstrated that this compound could inhibit the proliferation of HeLa cells effectively. This study utilized various assays to confirm the compound's potency against cancer cells.
  • Synthetic Approaches : The synthesis of this compound has been a focal point in recent organic chemistry research, with several groups reporting successful synthetic routes that provide access to this complex molecule for further biological testing .
  • Comparative Analysis : In comparative studies with other Daphniphyllum alkaloids, this compound showed varying levels of activity against different cell lines, underscoring the need for further investigation into structure-activity relationships within this class of compounds .

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Daphnezomine B from natural sources?

Isolation typically involves solvent extraction, chromatography (e.g., column, HPLC), and spectroscopic techniques. Structural elucidation requires 1D/2D NMR (e.g., COSY, HMBC, ROESY), HRESIMS, and IR/UV spectroscopy to confirm the aza-adamantane core and stereochemistry . For novel compounds, purity must be validated via HPLC, and comparisons to literature data are essential for known analogs .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity?

Use standardized cell lines (e.g., HeLa) with dose-response experiments (IC50 determination via MTT assays). Include positive controls (e.g., cisplatin) and replicate experiments to ensure statistical significance. Report solvent controls (e.g., DMSO) to rule out vehicle interference. Data should include error margins and p-values for reproducibility .

Q. What are the best practices for reporting synthetic intermediates of this compound in publications?

Limit main-text data to ≤5 key intermediates; others should be in supplementary materials. For each intermediate, provide NMR spectra, HRMS, and crystallographic data (if available). Reference prior syntheses of related Daphniphyllum alkaloids to contextualize novel steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Cross-validate assay conditions (e.g., cell line passage number, incubation time) and compound purity. Use orthogonal assays (e.g., apoptosis markers vs. viability assays) to confirm mechanisms. Statistical meta-analysis of published IC50 values can identify outliers or methodological biases .

Q. What strategies address the synthetic challenges posed by this compound’s nine stereocenters and aza-adamantane core?

Prioritize asymmetric catalysis (e.g., organocatalysis, chiral ligands) for stereocontrol. Modular synthesis via late-stage diversification (e.g., cyclization, cross-coupling) minimizes repetitive steps. Computational modeling (DFT) can predict intermediate stability and guide reaction optimization .

Q. How should researchers ethically validate this compound’s cytotoxic mechanisms when using human cell lines?

Follow institutional ethics guidelines for cell line authentication (e.g., STR profiling) and ensure informed consent for primary cell lines. Disclose potential conflicts of interest (e.g., funding sources) and adhere to ARRIVE or similar reporting standards for preclinical data .

Q. What computational tools are effective for modeling this compound’s structure-activity relationships (SAR)?

Use molecular docking (e.g., AutoDock) to predict target binding (e.g., tubulin, kinases) and MD simulations to assess stability. Pair with QSAR models trained on cytotoxic alkaloid datasets to prioritize analogs for synthesis .

Methodological Guidance

Q. How to ensure reproducibility in this compound’s total synthesis?

Document all reaction parameters (e.g., temperature, solvent purity) in supplementary materials. Share characterized intermediates via public repositories (e.g., ChemSpider). Independent validation by a third-party lab is recommended for high-impact claims .

Q. What criteria distinguish high-quality from low-quality studies on this compound?

High-quality studies:

  • Use authenticated compounds (NMR, HRMS).
  • Report full synthetic protocols and spectral data.
  • Include mechanistic studies (e.g., ROS assays, gene expression). Low-quality studies: Lack statistical rigor, omit experimental details, or fail to cite conflicting data .

Q. How to design a research proposal addressing gaps in this compound’s pharmacological profile?

Frame hypotheses around understudied mechanisms (e.g., immunomodulation vs. direct cytotoxicity). Include milestones for synthesis, in vitro/in vivo testing, and target identification. Justify feasibility via preliminary data (e.g., docking scores, analog libraries) .

Data Presentation and Publishing Standards

  • Tables/Figures : Use color-coded schemes for synthetic pathways and dose-response curves. Avoid overcrowding figures with structures; highlight key intermediates .
  • Ethics : Disclose cell line sources and cytotoxicity data’s limitations (e.g., lack of in vivo models) .

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